



# 20(R)-Notoginsenoside R2: An Inhibitor of Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | 20(R)-Notoginsenoside R2 |           |
| Cat. No.:            | B149817                  | Get Quote |

An In-depth Technical Guide on the Anti-Angiogenic Effects of 20(R)-Notoginsenoside R2

This technical guide provides a comprehensive overview of the current scientific understanding of the effects of **20(R)-Notoginsenoside R2** (NGR2) on angiogenesis. NGR2, a prominent active saponin isolated from Panax notoginseng, has demonstrated significant anti-angiogenic properties in both in vitro and in vivo models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NGR2 in diseases characterized by pathological angiogenesis.

# Core Findings: Inhibition of Angiogenesis via the Rap1GAP/PI3K/Akt Signaling Pathway

Recent research has elucidated that **20(R)-Notoginsenoside R2** exerts its anti-angiogenic effects by inducing microvascular injuries and inhibiting key processes in endothelial cells. The primary mechanism of action involves the blockade of the Rap1GAP/PI3K/Akt signaling pathway, a critical regulator of cell proliferation, survival, and angiogenesis.[1][2][3]

In vitro studies using primary human umbilical vein endothelial cells (pHUVECs) have shown that NGR2 significantly reduces cell viability, proliferation, and the formation of capillary-like structures (tube formation).[1][2] Furthermore, NGR2 treatment was found to enhance intracellular glycolysis in pHUVECs.[1][2] In vivo experiments in rat models have corroborated these findings, demonstrating that administration of NGR2 leads to inflammatory injuries in the colonic mucosa and microvessels, along with increased vascular permeability.[1][2]



The inhibitory effect of NGR2 on angiogenesis appears to be analogous to that of a PI3K inhibitor, as it was shown to decrease the expression of phospho-Akt.[1] The anti-angiogenic effects of NGR2 could be reversed by down-regulating the expression of Rap1GAP in pHUVECs, further solidifying the role of the Rap1GAP/PI3K/Akt signaling pathway in NGR2's mechanism of action.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of **20(R)-Notoginsenoside R2** on angiogenesis.

Table 1: In Vitro Effects of NGR2 on Primary Human Umbilical Vein Endothelial Cells (pHUVECs)

| Parameter                | Treatment Group | Result    | Fold<br>Change/Percentage          |
|--------------------------|-----------------|-----------|------------------------------------|
| Cell Viability           | NGR2            | Decreased | Dose-dependent reduction           |
| Cell Proliferation       | NGR2            | Inhibited | Significant inhibition             |
| Tube Formation           | NGR2            | Reduced   | Significant reduction              |
| Intracellular Glycolysis | NGR2            | Enhanced  | Increased pyruvate and lactic acid |
| p-Akt Expression         | NGR2            | Decreased | Significant reduction              |

Data synthesized from studies investigating the impact of NGR2 on pHUVEC functions.[1][2]

Table 2: In Vivo Effects of NGR2 in a Rat Model



| Parameter                            | Treatment Group | Result                | Observation                              |
|--------------------------------------|-----------------|-----------------------|------------------------------------------|
| Colonic Mucosa                       | NGR2            | Inflammatory Injuries | Significant induction of injuries        |
| Microvessels                         | NGR2            | Inflammatory Injuries | Significant induction of injuries        |
| Mucosal Permeability                 | NGR2            | Increased             | Dose-dependent increase                  |
| Vascular Permeability                | NGR2            | Increased             | Dose-dependent increase                  |
| Serum<br>VEGFA165/VEGFA12<br>1 Ratio | NGR2            | Increased             | Correlated with increased permeability   |
| Rap1GAP Protein Expression           | NGR2            | Increased             | Significantly higher in treatment groups |
| TSP1 Protein<br>Expression           | NGR2            | Increased             | Significantly higher in treatment groups |

Data compiled from in vivo studies assessing the physiological effects of NGR2 administration in rats.[1][2]

## **Experimental Protocols**

This section provides a detailed methodology for key experiments used to evaluate the antiangiogenic effects of **20(R)-Notoginsenoside R2**.

## In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

#### Materials:

Primary Human Umbilical Vein Endothelial Cells (pHUVECs)



- Endothelial Cell Growth Medium
- Basement Membrane Matrix (e.g., Matrigel®)
- 20(R)-Notoginsenoside R2 (various concentrations)
- 96-well plates
- Incubator (37°C, 5% CO2)
- Inverted microscope with imaging capabilities

#### Protocol:

- Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 μL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
- Cell Seeding: Harvest pHUVECs and resuspend them in endothelial cell growth medium at a concentration of 1.5-3 x 10<sup>5</sup> cells/mL.
- Treatment: Add 20(R)-Notoginsenoside R2 to the cell suspension at the desired final concentrations.
- Incubation: Gently add 150  $\mu$ L of the cell suspension containing the treatment to each matrix-coated well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- Visualization and Quantification: Observe the formation of tube-like structures using an
  inverted microscope. Capture images and quantify the extent of tube formation by measuring
  parameters such as total tube length, number of junctions, and number of loops using
  appropriate imaging software.

## In Vivo Rat Model of Angiogenesis

This protocol describes the in vivo assessment of NGR2's effects on microvasculature.

**Animal Model:** 



Sprague-Dawley rats

#### Treatment:

• 20(R)-Notoginsenoside R2 was administered to rats by intragastric administration for 7 consecutive days at varying doses (e.g., low, medium, high). A control group received a vehicle.

#### Assessments:

- Histopathology: At the end of the treatment period, colon tissues were collected, fixed in formalin, and embedded in paraffin. Sections were stained with Hematoxylin and Eosin (H&E) to observe and evaluate colonic histopathology and microvessel density (MVD) under a microscope.
- Vascular Permeability: Vascular permeability was evaluated by measuring the vascular leakage of Evans blue dye. Evans blue was injected intravenously, and after a specific circulation time, the dye was extracted from the colon tissue and quantified spectrophotometrically.
- Mucosal Permeability: Colonic mucosal permeability was assessed by measuring the transmittance of FD-4 (fluorescein isothiocyanate-dextran 4 kDa).
- Protein Expression Analysis: Colon tissue samples were homogenized, and protein lysates were prepared. The expression levels of key proteins such as Rap1GAP, TSP1, VEGFR2, and phosphorylated VEGFR2 were determined by Western blotting.
- Serum Cytokine and Growth Factor Analysis: Blood samples were collected, and serum levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α), anti-inflammatory cytokines (e.g., IL-4, IL-10), and VEGF isoforms (VEGFA165, VEGFA121) were measured using ELISA kits.

# Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.





Click to download full resolution via product page

Caption: NGR2 inhibits angiogenesis by activating Rap1GAP, which in turn inhibits the PI3K/Akt pathway.





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of NGR2's anti-angiogenic effects on endothelial cells.





### Click to download full resolution via product page

Caption: Experimental workflow for the in vivo assessment of NGR2's effects on angiogenesis in a rat model.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notoginsenoside R2 induces colonic microvascular injuries via regulating the Rap1GAP/PI3K/Akt signaling pathway - Tao - Annals of Translational Medicine [atm.amegroups.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [20(R)-Notoginsenoside R2: An Inhibitor of Angiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b149817#20-r-notoginsenoside-r2-effects-on-angiogenesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com